molecular formula C15H13N3O2 B11780986 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B11780986
M. Wt: 267.28 g/mol
InChI Key: AQQVWKZZLAAHSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert gas (argon) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, its inhibition of butyrylcholinesterase can help manage Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain a heterocyclic ring with nitrogen and sulfur atoms.

    Triazoles: These compounds have a five-membered ring with three nitrogen atoms.

Uniqueness

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxyphenyl group enhances its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-11-5-2-9(3-6-11)15-17-12-7-4-10(14(16)19)8-13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI Key

AQQVWKZZLAAHSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N

Origin of Product

United States

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